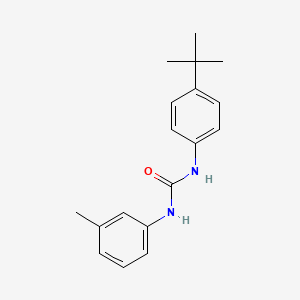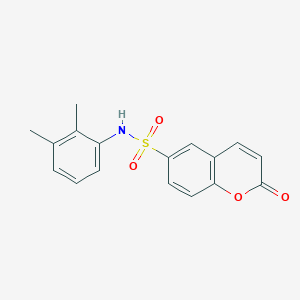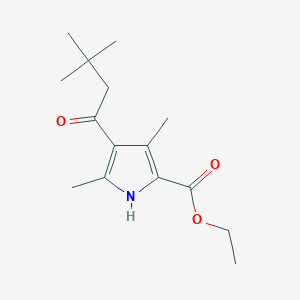
N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea, often involves the reaction of anilines with isocyanates or carbamates under specific conditions. A relevant study demonstrates the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcasing a methodology that might be analogous to synthesizing the compound of interest (Smith, El‐Hiti, & Alshammari, 2013). Another example includes the synthesis of N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) urea, highlighting a one-pot synthesis approach from aniline derivatives, which could be adapted for the target compound (He-qin, 2010).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for understanding their reactivity and properties. Studies on similar compounds, such as the investigation of the structure and intermolecular interactions of N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea, provide insights into the hydrogen bonding and molecular conformations that might be present in N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Nugumanova et al., 2006).
Chemical Reactions and Properties
Urea compounds participate in a variety of chemical reactions, including lithiation, which allows for further functionalization. The use of urea as a leaving group in the synthesis of specific heterocycles or the modification of its structure through reactions with different electrophiles demonstrates the chemical versatility of urea derivatives (Wellmar, 1998). These reactions are essential for modifying the chemical properties of the compound for specific applications.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the study on 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, although not a direct analogue, illustrates how substituents affect the physical properties and stability of the compound, offering insights into the behavior of N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Kagawa, Sagawa, & Kakuta, 1993).
科学的研究の応用
Chemical Synthesis and Reactivity
- Research into directed lithiation of N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate explores the reactivity of similar urea compounds in organic synthesis, achieving high yields of substituted products, indicating the potential for complex molecule construction involving urea derivatives (Smith et al., 2013).
Agricultural and Environmental Applications
- A study on nitrogen fertilizer sources for delayed-flood rice production evaluates the use of urea and its modifications, such as urease inhibitors, to reduce volatilization losses and improve nitrogen uptake and yield in agricultural settings (Norman et al., 2009).
Catalysis and Green Chemistry
- Investigations into safer substitutes for phosgene in urea synthesis highlight a move towards more environmentally friendly synthetic chemistry, utilizing safer reagents and conditions for producing urea derivatives, which may inform future applications of N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Bigi et al., 2000).
Antineoplastic Activity
- Research on 1-aryl-3-(2-chloroethyl) urea derivatives examines their cytotoxicity and potential antineoplastic activity, demonstrating that similar urea compounds can have significant biological activities, suggesting areas of medicinal chemistry research that might be relevant to N-(4-tert-butylphenyl)-N'-(3-methylphenyl)urea (Lacroix et al., 1988).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-6-5-7-16(12-13)20-17(21)19-15-10-8-14(9-11-15)18(2,3)4/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQWWFJMEPWRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(3-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)



![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)